3-Amino-5-methylthio-1H-1,2,4-triazole
Overview
Description
3-Amino-5-methylthio-1H-1,2,4-triazole is an organic compound with the molecular formula C3H6N4S. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
It’s known that the compound can condense with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde to yield triazole derived schiff base ligands .
Mode of Action
The compound interacts with its targets through a condensation reaction with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde . This interaction results in the formation of triazole derived Schiff base ligands .
Biochemical Pathways
It’s known that the compound is used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline , which suggests it may play a role in the biochemical pathways related to dye synthesis and coloration.
Result of Action
It’s known that the compound is an efficient electrolyte additive in dye-sensitized solar cells , suggesting it may have a role in enhancing the efficiency of these cells.
Action Environment
As an electrolyte additive in dye-sensitized solar cells , it’s likely that factors such as light exposure and temperature could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1H-1,2,4-Triazol-3-amine, 5-(methylthio)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to form Schiff base ligands when condensed with substituted benzaldehydes . These interactions are essential for its function as an efficient electrolyte additive in dye-sensitized solar cells . The compound’s interactions with enzymes and proteins are primarily through hydrogen bonding and dipole interactions, which facilitate its role in biochemical processes.
Cellular Effects
1H-1,2,4-Triazol-3-amine, 5-(methylthio)- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of mitochondrial and chloroplast functions . It has also been studied for its anti-HIV activity in MT-4 cells, indicating its potential in antiviral therapies .
Molecular Mechanism
The molecular mechanism of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- involves its binding interactions with biomolecules. It acts as an inhibitor of mitochondrial and chloroplast functions by interacting with specific enzymes . The compound’s ability to form Schiff base ligands also contributes to its molecular mechanism, as these ligands can modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has shown consistent effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including potential damage to mitochondrial and chloroplast functions . Threshold effects have been noted, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
1H-1,2,4-Triazol-3-amine, 5-(methylthio)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions. The compound’s involvement in metabolic pathways includes its participation in the formation of Schiff base ligands, which are crucial for its biochemical activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular compartments . This distribution is essential for its biochemical activity and function within cells.
Subcellular Localization
1H-1,2,4-Triazol-3-amine, 5-(methylthio)- exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localizations are crucial for its role in modulating enzyme activity and gene expression within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-methylthio-1H-1,2,4-triazole can be synthesized through the reaction of the corresponding ketone with thiourea under alkaline conditions. The reaction typically takes place in methanol or ethanol and requires elevated temperatures. After the reaction, the product can be purified through crystallization or extraction methods .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methylthio-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the halogenated compound used.
Scientific Research Applications
3-Amino-5-methylthio-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound is used as a raw material for synthesizing herbicides, fungicides, and insecticides.
Material Science: It acts as a ligand in coordination chemistry and a precursor for producing new functional materials such as polymers and metal-organic frameworks.
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine: A simpler triazole derivative without the methylthio group.
3-Amino-5-methylthio-1,2,4-triazole: Another derivative with similar properties but different substitution patterns.
Uniqueness: 3-Amino-5-methylthio-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-methylsulfanyl-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWZKBCQLBJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068476 | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45534-08-5 | |
Record name | 5-(Methylthio)-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45534-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Methylthio)-1,2,4-triazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045534085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 45534-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178858 | |
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Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthio-1H-1,2,4-triazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.113 | |
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Record name | 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7QNO3QQR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-Amino-5-methylthio-1H-1,2,4-triazole in material science?
A1: Research suggests that this compound exhibits promising corrosion inhibition properties for mild steel in acidic environments. [] This is attributed to its ability to adsorb onto the metal surface, forming a protective layer. [] This characteristic makes it a potential candidate for applications in coatings and surface treatments aimed at preventing metal corrosion.
Q2: How does the structure of this compound influence its interaction with metal surfaces?
A2: The molecule's adsorption onto metal surfaces is believed to occur through a physisorption mechanism, indicating a relatively weak interaction. [] Further studies using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) could provide more detailed insights into the adsorption mechanism and the nature of the protective layer formed.
Q3: Has this compound been explored for applications in energy devices?
A3: Yes, density functional theory (DFT) calculations suggest that this compound could be a promising additive in dye-sensitized solar cells (DSSCs). [] The calculations indicate that this compound can influence the electronic properties at the interface of the TiO2 surface, potentially enhancing the cell's performance. []
Q4: Can this compound act as a building block for synthesizing coordination polymers?
A4: Absolutely. This compound has been successfully employed as a ligand to synthesize two-dimensional cadmium(II) coordination polymers. [] This highlights its versatility as a building block for creating novel materials with potential applications in areas like catalysis, gas storage, and sensing.
Q5: Are there any studies exploring the biological activity of this compound derivatives?
A5: Yes, research indicates that Schiff base ligands derived from this compound, particularly their metal complexes with cobalt(II), nickel(II), copper(II), and zinc(II), exhibit promising antibacterial and antifungal activities. [] This finding opens avenues for further investigations into their potential as therapeutic agents.
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